molecular formula C9H7NO3 B573310 7-Nitro-1-Indanone CAS No. 183061-37-2

7-Nitro-1-Indanone

Cat. No.: B573310
CAS No.: 183061-37-2
M. Wt: 177.159
InChI Key: FFNWINZISCEKBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Nitro-1-Indanone is an organic compound belonging to the indanone family It is characterized by a nitro group attached to the seventh position of the indanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Nitro-1-Indanone typically involves the nitration of 1-indanone. One common method is the reaction of 1-indanone with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the seventh position.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions: 7-Nitro-1-Indanone undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The indanone ring can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.

    Substitution: Sodium methoxide, methanol as solvent.

    Oxidation: Potassium permanganate, acetone as solvent.

Major Products Formed:

    Reduction: 7-Amino-1-Indanone.

    Substitution: Various substituted indanones depending on the nucleophile used.

    Oxidation: 7-Nitroindanone carboxylic acid.

Scientific Research Applications

7-Nitro-1-Indanone has a wide range of applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds and as a building block in organic synthesis.

    Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.

    Industry: this compound is used in the production of dyes, pigments, and other materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 7-Nitro-1-Indanone involves its interaction with specific molecular targets. For instance, in biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. This interaction can lead to the inhibition of enzymes or the modulation of signaling pathways, contributing to its biological effects.

Comparison with Similar Compounds

    6-Methoxy-7-Nitro-1-Indanone: Similar structure with a methoxy group at the sixth position.

    Indane-1,3-Dione: Another indanone derivative with different functional groups.

Uniqueness: 7-Nitro-1-Indanone is unique due to the specific positioning of the nitro group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted applications in various fields.

Properties

IUPAC Name

7-nitro-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c11-8-5-4-6-2-1-3-7(9(6)8)10(12)13/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFNWINZISCEKBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60662668
Record name 7-Nitro-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60662668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183061-37-2
Record name 7-Nitro-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60662668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.